1-Bromo-2,3,5-trimethylbenzene
Overview
Description
1-Bromo-2,3,5-trimethylbenzene is an organic compound with the molecular formula C₉H₁₁Br. It is a derivative of benzene, where three hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a bromine atom. This compound is known for its use in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
1-Bromo-2,3,5-trimethylbenzene can be synthesized through several methods:
Halogenation of Mesitylene: One common method involves the bromination of mesitylene (1,3,5-trimethylbenzene) using bromine gas.
Industrial Production: Industrially, this compound can be produced through controlled halogenation processes, ensuring high purity and yield. The reaction conditions, such as temperature and solvent, are optimized to achieve efficient bromination.
Chemical Reactions Analysis
1-Bromo-2,3,5-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are often used for such reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-Bromo-2,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: This compound is used in the development of pharmaceuticals, where it acts as a building block for the synthesis of active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, including polymers and molecular complexes, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,5-trimethylbenzene in chemical reactions involves the following steps:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring makes the compound susceptible to nucleophilic attack.
Oxidation Mechanism: The methyl groups can be oxidized through the formation of radical intermediates, leading to the formation of carboxylic acids or other oxidized products.
Comparison with Similar Compounds
1-Bromo-2,3,5-trimethylbenzene can be compared with other similar compounds:
1-Bromo-2,4,6-trimethylbenzene: This compound has a similar structure but with different positions of the methyl groups.
2-Bromo-1,3,5-trimethylbenzene: Another positional isomer with the bromine atom at a different position on the benzene ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.
Properties
IUPAC Name |
1-bromo-2,3,5-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEVSXDYOWNOPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953160 | |
Record name | 1-Bromo-2,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31053-99-3 | |
Record name | NSC154610 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2,3,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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